N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-2-yl group at position 2. An ethyl linker connects the pyrazole to a methanesulfonamide group, which is further attached to an m-tolyl (meta-methylphenyl) aromatic ring.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-5-4-6-17(13-16)15-28(26,27)23-11-12-25-21(18-8-9-18)14-20(24-25)19-7-2-3-10-22-19/h2-7,10,13-14,18,23H,8-9,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNARAHMJQQKLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features several significant structural components:
- Cyclopropyl Group : Enhances hydrophobic interactions.
- Pyrazole Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.
- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
- Methanesulfonamide Group : Increases solubility and can enhance biological interactions.
The molecular formula is with a molecular weight of 400.5 g/mol, indicating a complex structure suitable for various interactions with biological macromolecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the pyrazole and pyridine rings plays a crucial role in modulating pathways associated with cancer cell proliferation and survival. For instance, derivatives have been shown to inhibit specific receptors or enzymes involved in tumor progression.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be developed into an antibacterial agent. The sulfonamide group is particularly notable for its historical use in antimicrobial therapies.
Anti-inflammatory Effects
Studies have indicated that pyrazole-based compounds often exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests a therapeutic potential for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Pyrazole Ring : Variations can significantly alter binding affinity and selectivity towards biological targets.
- Length of the Ethylene Linker : Modifications can affect the spatial orientation of the active site interactions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-methyl - 2 - oxo - 1 , 2 - dihydropyridine - 3 - carboxamide | Dihydropyridine core with methyl substitution | Antimicrobial activity |
| Pyridinone derivatives | Contains pyridine and carbonyl groups | Anticancer properties |
| Pyrazole-based compounds | Pyrazole ring with various substituents | Anti-inflammatory effects |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, including:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the cyclopropyl group through alkylation methods.
- Coupling reactions to attach the methanesulfonamide moiety.
Each step must be carefully controlled to ensure high yields and purity of the final product.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Anticancer Activity : A study demonstrated that similar pyrazole derivatives effectively inhibited cell proliferation in various cancer cell lines, suggesting that this compound may possess similar effects.
- Antimicrobial Testing : In vitro assays showed promising results against Gram-positive bacteria, indicating a potential role in treating bacterial infections.
Comparison with Similar Compounds
Key Observations
Structural Variations :
- The target compound’s pyridin-2-yl group at position 3 of the pyrazole contrasts with the trifluoromethyl group in compound 191. This substitution may enhance π-π stacking interactions in target binding compared to the electron-withdrawing trifluoromethyl group .
- Compound 157E replaces the pyrazole with an indazole core, which is often associated with improved metabolic stability and kinase selectivity .
The target compound’s ethyl linker may simplify synthesis but limit stereochemical complexity. Compound 157E’s use of LiOH-mediated hydrolysis highlights the importance of deprotection steps in sulfonamide synthesis, a strategy that might be applicable to the target compound if protective groups are used .
The absence of halogen atoms (e.g., chlorine in 157E) in the target compound may reduce off-target toxicity risks but also limit electrophilic interactions in binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
